molecular formula C28H22N4O4S B15025937 (3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B15025937
M. Wt: 510.6 g/mol
InChI Key: WDMWEEJLKIEUAJ-VHXPQNKSSA-N
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Description

3-[(5Z)-2-(3,4-DIMETHOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its intricate structure, which includes a triazole ring fused with a thiazole ring, and various functional groups such as methoxy, oxo, and indole. The compound’s unique structure imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C28H22N4O4S

Molecular Weight

510.6 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethoxyphenyl)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H22N4O4S/c1-16-8-10-17(11-9-16)15-31-20-7-5-4-6-19(20)23(26(31)33)24-27(34)32-28(37-24)29-25(30-32)18-12-13-21(35-2)22(14-18)36-3/h4-14H,15H2,1-3H3/b24-23-

InChI Key

WDMWEEJLKIEUAJ-VHXPQNKSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N5C(=NC(=N5)C6=CC(=C(C=C6)OC)OC)S4)/C2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N5C(=NC(=N5)C6=CC(=C(C=C6)OC)OC)S4)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-2-(3,4-DIMETHOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Thiazole Ring: The triazole intermediate is then reacted with thiourea or its derivatives to form the thiazole ring.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and indole groups, leading to the formation of corresponding oxides and quinones.

    Reduction: Reduction reactions can target the oxo group, converting it to hydroxyl or amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation Products: Quinones, oxides, and carboxylic acids.

    Reduction Products: Alcohols, amines, and hydroxyl derivatives.

    Substitution Products: Halogenated, alkylated, and aminated derivatives.

Scientific Research Applications

3-[(5Z)-2-(3,4-DIMETHOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of this compound is primarily based on its ability to interact with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA/RNA synthesis.

The compound’s unique structure allows it to bind to these targets with high specificity and affinity, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(5Z)-2-(3,4-DIMETHOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
  • **3-[(5Z)-2-(3,4-DIMETHOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The uniqueness of 3-[(5Z)-2-(3,4-DIMETHOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications and a subject of ongoing research.

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